molecular formula C7H4BBrF2O3 B14766757 (6-Bromo-2,3-difluoro-4-formylphenyl)boronic acid

(6-Bromo-2,3-difluoro-4-formylphenyl)boronic acid

Cat. No.: B14766757
M. Wt: 264.82 g/mol
InChI Key: BCJWSKCRCLCZIS-UHFFFAOYSA-N
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Description

(6-Bromo-2,3-difluoro-4-formylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, fluorine, and formyl groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of (6-Bromo-2,3-difluoro-4-formylphenyl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2,3-difluoro-4-formylphenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-Bromo-2,3-difluoro-4-carboxyphenylboronic acid.

    Reduction: 6-Bromo-2,3-difluoro-4-hydroxymethylphenylboronic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (6-Bromo-2,3-difluoro-4-formylphenyl)boronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other Lewis bases, making it a valuable tool in the development of enzyme inhibitors and sensors . The molecular targets and pathways involved depend on the specific application and the nature of the interacting biomolecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Bromo-2,3-difluoro-4-formylphenyl)boronic acid is unique due to the presence of both electron-withdrawing (bromine and fluorine) and electron-donating (formyl) groups on the phenyl ring. This unique combination of substituents enhances its reactivity and makes it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C7H4BBrF2O3

Molecular Weight

264.82 g/mol

IUPAC Name

(6-bromo-2,3-difluoro-4-formylphenyl)boronic acid

InChI

InChI=1S/C7H4BBrF2O3/c9-4-1-3(2-12)6(10)7(11)5(4)8(13)14/h1-2,13-14H

InChI Key

BCJWSKCRCLCZIS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C(=C1F)F)C=O)Br)(O)O

Origin of Product

United States

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